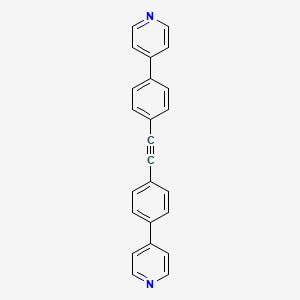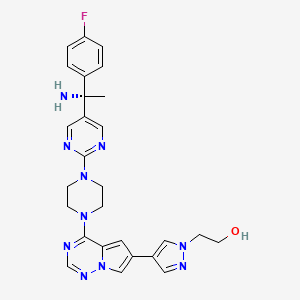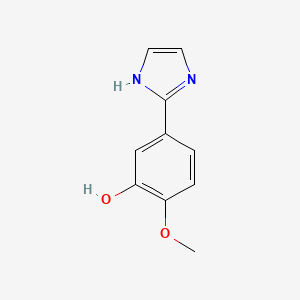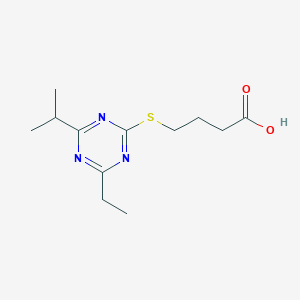
(E)-2,4,4'-Trihydroxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,4,4’-Trihydroxychalcone is a naturally occurring flavonoid compound found in various plants. It belongs to the chalcone family, which is characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,4,4’-Trihydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of (E)-2,4,4’-Trihydroxychalcone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-2,4,4’-Trihydroxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(E)-2,4,4’-Trihydroxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex flavonoids and other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties. It has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural dyes, cosmetics, and food additives due to its colorant and preservative properties.
Wirkmechanismus
The biological effects of (E)-2,4,4’-Trihydroxychalcone are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
(E)-2,4,4’-Trihydroxychalcone can be compared with other chalcones and flavonoids:
Similar Compounds: (E)-2,4-Dihydroxychalcone, (E)-2,4,4’-Trihydroxy-3-methoxychalcone, and (E)-2,4,4’-Trihydroxy-3,5-dimethoxychalcone.
Uniqueness: The presence of three hydroxyl groups in (E)-2,4,4’-Trihydroxychalcone enhances its antioxidant and biological activities compared to other chalcones with fewer hydroxyl groups.
Eigenschaften
Molekularformel |
C15H12O4 |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
(E)-3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-9,16-17,19H/b8-4+ |
InChI-Schlüssel |
VDYSHUXENHRSOO-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B11927247.png)
![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)



![1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)

![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)
![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)

